molecular formula C13H17N5O3 B5216563 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

Cat. No. B5216563
M. Wt: 291.31 g/mol
InChI Key: MEJZBOUNGMDLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, also known as NTBC, is a potent inhibitor of the tyrosine pathway. It is used in scientific research to study the metabolic pathway and the effects of inhibiting it. NTBC has been found to have a wide range of applications in the field of biochemistry and physiology.

Mechanism of Action

3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the tyrosine pathway. This inhibition leads to a decrease in the production of toxic metabolites that are associated with HT1.
Biochemical and Physiological Effects:
3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of toxic metabolites in the blood of HT1 patients. It has also been found to improve liver function and reduce the risk of liver cancer in these patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide in lab experiments is its specificity for the tyrosine pathway. This allows researchers to study the effects of inhibiting this pathway without interfering with other metabolic processes. However, one limitation of using 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is its potential toxicity at high doses.

Future Directions

There are several future directions for the use of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide in scientific research. One direction is the study of its effects on other metabolic pathways. Another direction is the development of more potent and selective inhibitors of the tyrosine pathway. Additionally, the use of 3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide in combination with other drugs may have synergistic effects on the treatment of HT1 and other metabolic disorders.

Synthesis Methods

3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide can be synthesized using several methods. One of the most common methods involves the reaction of 3-nitro-1H-1,2,4-triazole with adamantanecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography.

Scientific Research Applications

3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been widely used in scientific research to study the tyrosine pathway and its role in various physiological processes. It has been found to be particularly useful in the study of hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the metabolism of tyrosine.

properties

IUPAC Name

3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c14-10(19)12-2-8-1-9(3-12)5-13(4-8,6-12)17-7-15-11(16-17)18(20)21/h7-9H,1-6H2,(H2,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJZBOUNGMDLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5632010

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